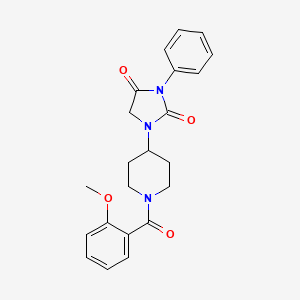

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)21(27)23-13-11-16(12-14-23)24-15-20(26)25(22(24)28)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBRLZPMLXXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and imidazolidine intermediates. One common route involves the acylation of piperidine with 2-methoxybenzoyl chloride under basic conditions to form the 2-methoxybenzoylpiperidine intermediate. This intermediate is then reacted with phenylimidazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure for developing new pharmaceuticals due to its ability to interact with various biological targets. Research indicates that derivatives of imidazolidine compounds can exhibit significant biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of bacterial strains and fungi. For instance, studies have noted that imidazolidine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide . This could be beneficial in treating inflammatory diseases.

Neuropharmacology

Research into the neuropharmacological effects of compounds similar to 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has indicated potential applications in treating neurological disorders. The piperidine moiety is often associated with enhancing cognitive function and may provide neuroprotective effects.

Cancer Research

The compound's ability to modulate various signaling pathways makes it a candidate for cancer therapy research. Studies have suggested that imidazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated several imidazolidine derivatives for their antimicrobial properties. The results indicated that specific modifications to the structure enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the secretion of inflammatory mediators in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent in therapeutic formulations aimed at chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

- Key Differences :

- Aromatic Substitution : The 4-methoxyphenyl group replaces the 2-methoxybenzoyl-piperidine moiety in the target compound.

- Ethoxy and Methyl Groups : Additional substituents at position 5 of the dione ring enhance steric bulk.

- Increased lipophilicity from the ethoxy group could improve membrane permeability but reduce aqueous solubility compared to the target compound .

1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Key Differences :

- Benzofuran vs. Benzoyl : The benzofuran group introduces an oxygen heteroatom and fused aromatic system, altering electronic properties.

- Implications :

BG15713: 1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

- Implications :

Piperidine-Based Analogues

DMPI and CDFII (Piperidine-Indole Derivatives)

- Key Differences :

- Indole Core : Replaces the dione ring, shifting the molecule’s electron density.

- Substituents : Methyl and chloro groups on aromatic rings modify steric and electronic profiles.

- Implications :

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Key Differences: Piperidin-4-one vs. Methoxy Phenyl Substituents: Symmetric substitution may influence receptor selectivity.

- Implications :

Chroman-2,4-dione Derivatives

- Examples: 3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione 3-[1-((2-Hydroxyphenyl)amino)ethylidene]-2H-chromene-2,4(3H)-dione

- Key Differences :

- Chroman vs. Imidazolidine-dione : Chroman’s fused benzene ring increases rigidity.

- Implications :

- Similar bond lengths (C=O and C–N) suggest comparable conformational stability. Chroman derivatives’ antimicrobial activities hint at the dione moiety’s role in target engagement .

Biological Activity

1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various biological targets, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine moiety and an imidazolidine core, which are known to influence its biological behavior. The presence of the methoxybenzoyl group enhances its lipophilicity and may contribute to its receptor binding properties.

Research indicates that the compound may interact with multiple receptors in the central nervous system (CNS), particularly those involved in dopaminergic signaling. The piperidine ring is often associated with compounds that exhibit affinity for dopamine D2 receptors, which play a critical role in various neurological functions.

Affinity for Receptors

Studies have shown that derivatives of similar structures exhibit significant binding affinities to dopamine D2 receptors. For instance, one study reported that a related compound demonstrated a Ki value of 54 nM for D2 DAR, suggesting that modifications in the structure can lead to enhanced receptor interactions . This indicates that this compound may also possess notable affinity for these receptors.

Pharmacological Effects

The biological activity of this compound has been evaluated through various assays:

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

- Dopamine Receptor Modulation : A study involving a series of piperidine derivatives highlighted their ability to modulate dopamine receptor activity, which could be leveraged for treating disorders such as schizophrenia and Parkinson's disease .

- Anxiolytic Properties : Another investigation into related compounds suggested potential anxiolytic effects based on their ability to enhance GABAergic transmission, indicating a possible therapeutic role in anxiety disorders .

- Neuroprotective Effects : Research has also pointed towards neuroprotective properties in similar imidazolidine derivatives, suggesting that this compound might offer protective effects against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.